molecular formula C16H22Cl4N2O B15078340 N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide

N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide

Cat. No.: B15078340
M. Wt: 400.2 g/mol
InChI Key: PPVXHUQTKDWHSU-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide is a synthetic organic compound with the molecular formula C16H22Cl4N2O and a molecular weight of 400.179 g/mol . It is characterized by the presence of multiple chlorine atoms and an octanamide group, making it a unique compound in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide typically involves the reaction of 4-chloroaniline with 2,2,2-trichloroethyl octanoate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C16H22Cl4N2O

Molecular Weight

400.2 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide

InChI

InChI=1S/C16H22Cl4N2O/c1-2-3-4-5-6-7-14(23)22-15(16(18,19)20)21-13-10-8-12(17)9-11-13/h8-11,15,21H,2-7H2,1H3,(H,22,23)

InChI Key

PPVXHUQTKDWHSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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